3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound with a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions can lead to the formation of the imidazo[1,2-a]pyridine scaffold . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in the synthesis of various organic compounds.
Biology: This compound is used in the study of biological processes and as a building block for bioactive molecules.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:
- 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid
- 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
1369335-39-6 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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